Androstane-3,17-dione, (5alpha)-
Description
Androstane-3,17-dione, (5α)- (5α-AD), also known as 5α-androstanedione, is a steroidal compound with the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.43 g/mol . This compound serves as a critical intermediate in androgen metabolism, particularly in the biosynthesis of 5α-dihydrotestosterone (DHT), a potent androgen . Industrially, 5α-AD is a precursor for synthesizing therapeutic steroids like mesterolone and drostanolone .
Properties
IUPAC Name |
10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phytosterol-Derived Synthesis
This method leverages fermentation of phytosterols to generate intermediates, followed by sequential reduction, hydrogenation, and oxidation.
Advantages
4-Androstenedione-Based Synthesis
This route employs 4-androstenedione as a starting material, incorporating cyanohydrin formation and ketal protection to enhance selectivity.
Key Steps
-
Cyanohydrin Formation : 4-Androstenedione reacts with acetone cyanohydrin and triethylamine in ethyl acetate at 60–65°C, yielding 17α-hydroxy-17β-cyano-androst-4-en-3-one (106% yield).
-
Ketal Protection : The ketone is protected as an ethylene glycol ketal using p-toluenesulfonic acid (p-TsOH) in dichloromethane, ensuring stability during subsequent reactions.
-
Hydrogenation : Catalytic hydrogenation with Pd/C converts the 4-ene to the 5α-saturated structure.
-
Oxidation : Deprotection and oxidation yield the final dione.
Advantages
Key Reaction Steps and Conditions
Reduction and Hydrogenation
Oxidation
Chromium trioxide (CrO₃) is a primary oxidizing agent, converting alcohols or ketones to the dione. For example, 17β-hydroxy-5α-androst-1-en-3-one is oxidized to 5α-androst-1-ene-3,17-dione using CrO₃ in aqueous acidic conditions.
Industrial Production Considerations
-
Catalyst Selection : Pd/C is preferred for hydrogenation due to high activity and recyclability.
-
Purification : Recrystallization and chromatography ensure ≥99% purity.
-
Cost Efficiency : Phytosterol-derived methods reduce raw material costs compared to synthetic precursors.
Comparative Analysis of Methods
Data Tables
Chemical Reactions Analysis
Types of Reactions
Androstane-3,17-dione, (5alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form 5beta-androstane-3,17-diol.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various androstane derivatives, such as 5beta-androstane-3,17-diol and other oxidized or reduced forms of the compound .
Scientific Research Applications
Hormone Replacement Therapy
1. Dihydrotestosterone Precursors:
Androstane-3,17-dione serves as a precursor to dihydrotestosterone (DHT), a potent androgen hormone. Research indicates that both 5alpha-androstanediol and 5alpha-androstanedione can effectively increase DHT levels in humans. These compounds are metabolized into DHT through specific enzymatic pathways involving 3-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase .
- Clinical Studies:
- A study demonstrated that after intravenous administration of 5alpha-androstanediol, significant recovery of DHT was observed in various tissues, indicating the compound's effectiveness as a DHT precursor .
- Another clinical test highlighted that administering doses ranging from 25 mg to 500 mg of these compounds can elevate DHT levels effectively, with multiple daily doses enhancing blood hormone concentration stability .
Metabolic Studies
2. Steroid Profile Alteration:
Research on the urinary metabolism of androstane-3,17-dione has revealed its role in altering steroid profiles. For instance, studies have shown that administration of this compound can significantly affect the ratios of various urinary metabolites, including androsterone and etiocholanolone .
- Metabolite Monitoring:
Therapeutic Potential
3. Role in Male Health:
The compound is also being investigated for its therapeutic potential in treating conditions associated with low androgen levels in men. By serving as a natural and non-toxic alternative for androgen replacement therapy, it may help alleviate symptoms related to testosterone deficiency without the estrogenic side effects commonly associated with other treatments .
4. Immunoassay Development:
Androstane-3,17-dione has been utilized in the development of immunoassays for measuring steroid levels in biological samples. An antibody developed against this compound has shown cross-reactivity with other steroids, facilitating accurate measurement techniques crucial for both clinical diagnostics and research applications .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Hormone Replacement Therapy | Increases DHT levels; effective dosage range: 25 mg - 500 mg; multiple routes of administration possible |
| Metabolic Studies | Alters urinary steroid profiles; significant metabolite changes observed post-administration |
| Therapeutic Potential | Potential treatment for low androgen levels; non-toxic alternative to traditional therapies |
| Immunoassay Development | Used to create antibodies for measuring steroid levels; enhances diagnostic accuracy |
Mechanism of Action
The mechanism of action of Androstane-3,17-dione, (5alpha)- involves its interaction with specific molecular targets and pathways. The compound acts as a metabolite in the androgen metabolism pathway, influencing the levels of androgens like testosterone and dihydrotestosterone. It binds to specific receptors and enzymes, modulating their activity and affecting various physiological processes .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs of 5α-AD include:
Table 1: Structural and Functional Comparison
Metabolic Pathways
Table 2: Key Enzymatic Reactions
Table 3: Analytical Techniques for Differentiation
Key Research Findings
Aromatase Inhibition : 4-AD’s inhibition potency is 2–3 times higher than 5α-AD, as shown by MTD analysis (log[x/(1-x)] = 0.8 vs. 0.5) .
Prostate Health : Elevated 5α-AD levels in prostate cells correlate with increased oxidative 17α-HSD activity, promoting DHT synthesis .
Behavioral Studies : Higher 5α-AD levels are linked to increased disgust sensitivity, suggesting a role in modulating steroid-mediated behaviors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5α)-androstane-3,17-dione in laboratory settings?
- Methodological Answer : The compound can be synthesized via enzymatic reduction of Δ4-androstene-3,17-dione using 5α-reductases (e.g., AKR1D isoforms) under controlled pH and temperature conditions. Alternatively, microbial biosynthesis using Rhodococcus jostii RHA1 with Δ4-KstD enzyme offers a biotechnological route . Yield optimization requires purification via column chromatography and validation by LC-MS.
Q. Which analytical techniques are recommended for characterizing (5α)-androstane-3,17-dione?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are standard for structural confirmation. Thermodynamic properties (e.g., melting point, ΔH°solid) should be measured using differential scanning calorimetry (DSC) . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, resolves stereochemistry at C5 and C17 positions.
Q. What are the key chemical properties of (5α)-androstane-3,17-dione?
- Methodological Answer : The molecular formula is CHO (MW: 288.43 g/mol), with IUPAC InChIKey
RAJWOBJTTGJROA-BQWQYDDZSA-N. Thermodynamic data include ΔH°solid = 34.2 kJ/mol and T = 185°C (Paoli et al., 1969). Solubility in organic solvents (e.g., chloroform) should be determined via gravimetric analysis .
Advanced Research Questions
Q. How do AKR1C3 and AKR1D enzymes influence the metabolism of (5α)-androstane-3,17-dione in prostate cancer models?
- Methodological Answer : AKR1C3 converts (5α)-androstane-3,17-dione to 5α-dihydrotestosterone (DHT) in LNCaP cells, driving androgen receptor activation. Metabolic profiling requires radiochromatography to quantify intermediates like 3α-hydroxy-5β-androstane-17-one. Co-expression of UGT2B15/17 necessitates phase-specific extraction (aqueous vs. organic) to assess glucuronidated metabolites .
Q. How can discrepancies in kinetic parameters for AKR1D-mediated reduction be resolved?
- Methodological Answer : Steady-state kinetic assays (e.g., varying substrate concentrations, pH, cofactors) distinguish isoforms like AKR1D4L and AKR1D4S. Use and values (Table 2, ) to model enzyme efficiency. Discrepancies may arise from assay conditions (e.g., temperature, ionic strength) or isoform-specific catalytic loops .
Q. What role does microbial biosynthesis play in producing (5α)-androstane-3,17-dione?
- Methodological Answer : Engineered Gordonia neofelifaecis and Rhodococcus jostii strains with Δ4-KstD or KstD3gor enzymes enable scalable synthesis. Fermentation parameters (e.g., aeration, carbon source) must be optimized to minimize byproducts like cholest-4-en-3-one. Metabolite yields are quantified via HPLC-UV .
Q. How do conjugating enzymes affect the quantification of (5α)-androstane-3,17-dione in cellular models?
- Methodological Answer : In LNCaP cells, UGT2B15/17 glucuronidate metabolites, requiring dual-phase extraction (organic for free steroids, aqueous for conjugates). LC-MS/MS with deuterated internal standards corrects matrix effects. Failure to account for conjugation underestimates intracellular DHT levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
